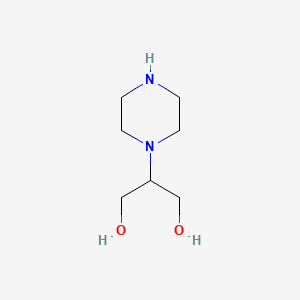![molecular formula C12H10N2 B13110293 9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
9-Methylpyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a methyl group attached at the ninth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the reaction of N-(2-aminophenyl)pyrroles with aldehydes in the presence of an ionic liquid can lead to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines, which can be further dehydrogenated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Substitution reactions often involve the use of electrophiles or nucleophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as protein kinase CK2 and AKT kinase, by binding to their active sites and blocking their activity . Additionally, it can interact with receptors, such as 5-HT3 receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]quinoxaline: The parent compound without the methyl group.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with the pyrrole ring fused at a different position.
Pyrrolo[3,4-b]quinoxaline: Another structural isomer with a different fusion pattern.
Uniqueness: 9-Methylpyrrolo[1,2-a]quinoxaline is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
9-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-6-11-12(9)14-7-3-5-10(14)8-13-11/h2-8H,1H3 |
Clave InChI |
IISJTUGGCIWUHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=CC3=CC=CN32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)


![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)









